molecular formula C26H30N4O B4105989 1-[4-(cyclohexylcarbonyl)-1-piperazinyl]-4-(4-methylphenyl)phthalazine

1-[4-(cyclohexylcarbonyl)-1-piperazinyl]-4-(4-methylphenyl)phthalazine

Cat. No. B4105989
M. Wt: 414.5 g/mol
InChI Key: NOUDDGVXJWRGQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(cyclohexylcarbonyl)-1-piperazinyl]-4-(4-methylphenyl)phthalazine, also known as CPP, is a compound that has gained significant attention in the field of neuroscience research. CPP is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and learning and memory processes.

Mechanism of Action

1-[4-(cyclohexylcarbonyl)-1-piperazinyl]-4-(4-methylphenyl)phthalazine acts as a non-competitive antagonist of the NMDA receptor by binding to the phencyclidine (PCP) site on the receptor. This binding prevents the ion channel from opening, which leads to the inhibition of NMDA receptor-mediated synaptic plasticity. This mechanism of action is similar to that of PCP and ketamine, which are known to induce dissociative anesthesia and hallucinations.
Biochemical and Physiological Effects:
1-[4-(cyclohexylcarbonyl)-1-piperazinyl]-4-(4-methylphenyl)phthalazine has been shown to have significant effects on the central nervous system (CNS). Studies have reported that 1-[4-(cyclohexylcarbonyl)-1-piperazinyl]-4-(4-methylphenyl)phthalazine can induce seizures and convulsions in animals and humans. 1-[4-(cyclohexylcarbonyl)-1-piperazinyl]-4-(4-methylphenyl)phthalazine has also been shown to increase the release of glutamate, which is an excitatory neurotransmitter, in the CNS. This increase in glutamate release can lead to excitotoxicity and neuronal damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[4-(cyclohexylcarbonyl)-1-piperazinyl]-4-(4-methylphenyl)phthalazine in lab experiments is its specificity for the NMDA receptor. 1-[4-(cyclohexylcarbonyl)-1-piperazinyl]-4-(4-methylphenyl)phthalazine has been shown to have minimal effects on other neurotransmitter systems, which makes it an ideal tool compound for studying NMDA receptor-mediated synaptic plasticity. However, one of the limitations of using 1-[4-(cyclohexylcarbonyl)-1-piperazinyl]-4-(4-methylphenyl)phthalazine is its potential toxicity and side effects. 1-[4-(cyclohexylcarbonyl)-1-piperazinyl]-4-(4-methylphenyl)phthalazine has been shown to induce seizures and convulsions, which can be detrimental to experimental animals and humans.

Future Directions

There are several future directions for research on 1-[4-(cyclohexylcarbonyl)-1-piperazinyl]-4-(4-methylphenyl)phthalazine. One area of interest is the role of NMDA receptors in chronic pain conditions. 1-[4-(cyclohexylcarbonyl)-1-piperazinyl]-4-(4-methylphenyl)phthalazine has been shown to have analgesic effects in animal models of chronic pain, and further research is needed to investigate its potential therapeutic use in humans. Another area of interest is the role of NMDA receptors in addiction and depression. 1-[4-(cyclohexylcarbonyl)-1-piperazinyl]-4-(4-methylphenyl)phthalazine has been shown to have antidepressant and anti-addictive effects in animal models, and further research is needed to investigate its potential therapeutic use in humans. Finally, the development of new compounds that target the NMDA receptor and have fewer side effects than 1-[4-(cyclohexylcarbonyl)-1-piperazinyl]-4-(4-methylphenyl)phthalazine is an area of active research.

Scientific Research Applications

1-[4-(cyclohexylcarbonyl)-1-piperazinyl]-4-(4-methylphenyl)phthalazine has been extensively used as a tool compound to study the role of NMDA receptors in various physiological and pathological conditions. 1-[4-(cyclohexylcarbonyl)-1-piperazinyl]-4-(4-methylphenyl)phthalazine has been shown to block NMDA receptor-mediated synaptic plasticity, which is critical for learning and memory processes. 1-[4-(cyclohexylcarbonyl)-1-piperazinyl]-4-(4-methylphenyl)phthalazine has also been used to investigate the role of NMDA receptors in pain, addiction, depression, and schizophrenia.

properties

IUPAC Name

cyclohexyl-[4-[4-(4-methylphenyl)phthalazin-1-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O/c1-19-11-13-20(14-12-19)24-22-9-5-6-10-23(22)25(28-27-24)29-15-17-30(18-16-29)26(31)21-7-3-2-4-8-21/h5-6,9-14,21H,2-4,7-8,15-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOUDDGVXJWRGQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)N4CCN(CC4)C(=O)C5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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